molecular formula C15H21N3O2S B267470 N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

Katalognummer B267470
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: LVIFBMMFWDCPFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor protein tyrosine kinase that is involved in various cellular processes, including immune cell activation, proliferation, differentiation, and survival. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.

Wirkmechanismus

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide targets the SYK pathway, which is involved in the activation of various immune cells, including B cells, T cells, and myeloid cells. SYK is a key signaling molecule that is involved in the activation of downstream pathways, such as the B-cell receptor (BCR) and toll-like receptor (TLR) pathways. N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide inhibits SYK activity, thereby blocking downstream signaling pathways and inhibiting immune cell activation and proliferation.
Biochemical and physiological effects:
N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has been shown to have potent anti-tumor and immunomodulatory effects in preclinical models. It inhibits the proliferation and survival of cancer cells and induces apoptosis in cancer cells. N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide also inhibits the activation and differentiation of immune cells, such as B cells, T cells, and myeloid cells. This leads to a reduction in inflammation and autoimmunity.

Vorteile Und Einschränkungen Für Laborexperimente

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has shown potent anti-tumor and immunomodulatory effects in preclinical models, making it a promising candidate for further development. However, N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide also has some limitations. It may have off-target effects on other signaling pathways, which could limit its specificity. Additionally, the optimal dosing and administration of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide in clinical trials is still being evaluated.

Zukünftige Richtungen

There are several potential future directions for the development of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide. One potential direction is the combination of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide with other targeted therapies or immunotherapies to enhance its anti-tumor and immunomodulatory effects. Another direction is the evaluation of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide in combination with chemotherapy or radiation therapy to improve the efficacy of these treatments. Additionally, the identification of biomarkers that can predict response to N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide could help to identify patients who are most likely to benefit from this therapy. Finally, the development of more potent and specific SYK inhibitors could further improve the efficacy and safety of this class of drugs.

Synthesemethoden

The synthesis of N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylamine to form N-tert-butyl-4-chloro-3-nitrobenzamide. This intermediate is then reacted with thioacetamide in the presence of a base to form N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide.

Wissenschaftliche Forschungsanwendungen

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent anti-tumor activity in various types of cancer, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

Produktname

N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide

Molekularformel

C15H21N3O2S

Molekulargewicht

307.4 g/mol

IUPAC-Name

N-tert-butyl-4-(propanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C15H21N3O2S/c1-5-12(19)17-14(21)16-11-8-6-10(7-9-11)13(20)18-15(2,3)4/h6-9H,5H2,1-4H3,(H,18,20)(H2,16,17,19,21)

InChI-Schlüssel

LVIFBMMFWDCPFM-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NC(C)(C)C

Kanonische SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.